molecular formula C14H11ClO4S B13102098 6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one

6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one

Cat. No.: B13102098
M. Wt: 310.8 g/mol
InChI Key: KJEJYUXGZKQJKX-UHFFFAOYSA-N
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Description

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a 3-chlorobenzoyl group and a 1,3-dioxolan-2-yl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene typically involves the following steps:

    Formation of the 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Acylation of thiophene: The 3-chlorobenzoyl chloride is then reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(3-chlorobenzoyl)thiophene.

    Formation of the 1,3-dioxolan-2-yl group: This involves the reaction of ethylene glycol with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the 1,3-dioxolane ring.

    Final coupling: The 1,3-dioxolan-2-yl group is then introduced to the 2-(3-chlorobenzoyl)thiophene through a coupling reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be used in the study of biological systems and interactions due to its unique structural features.

    Industry: Used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 3-chlorobenzoyl and 1,3-dioxolan-2-yl groups can influence its binding affinity and specificity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorobenzoyl)thiophene: Lacks the 1,3-dioxolan-2-yl group.

    5-(1,3-Dioxolan-2-yl)thiophene: Lacks the 3-chlorobenzoyl group.

    2-(3-Bromobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is unique due to the combination of the 3-chlorobenzoyl and 1,3-dioxolan-2-yl groups attached to the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8 g/mol

IUPAC Name

6-chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H11ClO4S/c15-9-3-1-2-8(12(9)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,9,14H,6-7H2

InChI Key

KJEJYUXGZKQJKX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC(C3=O)Cl

Origin of Product

United States

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